molecular formula C16H18NO3P B14364719 Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate CAS No. 90829-83-7

Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate

Katalognummer: B14364719
CAS-Nummer: 90829-83-7
Molekulargewicht: 303.29 g/mol
InChI-Schlüssel: QCTSYKKISMTRJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a diphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate can be achieved through several methods. One common approach involves the reaction of aniline derivatives with triphenyl phosphite in the presence of a catalytic amount of salicylic acid at 20°C. This reaction proceeds via a radical-radical coupling mechanism and tolerates a wide range of functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and palladium catalysts can significantly reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of flame retardants and plasticizers.

Wirkmechanismus

The mechanism by which diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate exerts its effects involves the interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate is unique due to its specific phosphonate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Eigenschaften

90829-83-7

Molekularformel

C16H18NO3P

Molekulargewicht

303.29 g/mol

IUPAC-Name

N-(diphenoxyphosphorylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C16H18NO3P/c1-2-13-17-14-21(18,19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2

InChI-Schlüssel

QCTSYKKISMTRJM-UHFFFAOYSA-N

Kanonische SMILES

C=CCNCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.